2,2-Dichloro-1H-phenalene-1,3(2H)-dione

Description

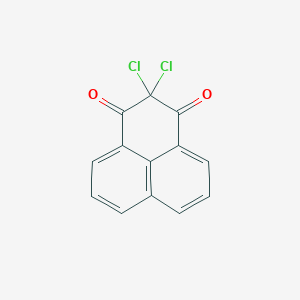

2,2-Dichloro-1H-phenalene-1,3(2H)-dione is a halogenated derivative of phenalene-1,3-dione, characterized by two chlorine atoms at the 2-position of its tricyclic aromatic core. The phenalene backbone distinguishes it from isoindole- or indene-based diones, imparting unique electronic and steric properties. Chlorination at the 2-position enhances electrophilicity, making it reactive in nucleophilic substitution or cycloaddition reactions.

Properties

CAS No. |

39571-80-7 |

|---|---|

Molecular Formula |

C13H6Cl2O2 |

Molecular Weight |

265.09 g/mol |

IUPAC Name |

2,2-dichlorophenalene-1,3-dione |

InChI |

InChI=1S/C13H6Cl2O2/c14-13(15)11(16)8-5-1-3-7-4-2-6-9(10(7)8)12(13)17/h1-6H |

InChI Key |

DSGCVVDEFLVEGM-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C(=O)C(C(=O)C3=CC=C2)(Cl)Cl |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C(C(=O)C3=CC=C2)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3-Dione Derivatives

- Core Differences: Phenalene vs. Isoindole/Indene: The phenalene core (tricyclic) provides greater rigidity and π-conjugation than bicyclic isoindole or monocyclic indene systems. This may influence binding interactions in biological systems or material applications .

Thermal and Chemical Stability

- Thermal Stability : Piperazinyl-substituted diones (e.g., pyrrolopyridine-diones in ) show variable stability based on N-substituents, with methoxy/ethoxy groups reducing decomposition temperatures. The 2,2-dichloro-phenalene-dione’s rigid core likely enhances thermal resilience .

- Reactivity : Chlorine atoms in 2,2-dichloro-phenalene-dione are less labile than those in 5,6-dichloro-phthalimides due to steric protection, favoring electrophilic aromatic substitution over nucleophilic displacement .

Pharmacokinetic and Toxicity Profiles

- Phthalimide derivatives with hydrophobic substituents (e.g., thiophene, quinoline) demonstrate favorable BBB permeability and low toxicity in silico models .

- 2,2-Dichloro-phenalene-dione’s pharmacokinetics remain unstudied, though its halogenated aromatic system may pose metabolic challenges (e.g., CYP450-mediated dechlorination) compared to non-halogenated analogs .

Preparation Methods

Preparation Methods

Direct Chlorination of 1H-Phenalene-1,3(2H)-dione

The most straightforward route involves introducing chlorine atoms to the parent compound, 1H-phenalene-1,3(2H)-dione, via electrophilic substitution. This method leverages the electron-deficient nature of the carbonyl-activated positions.

Gas-Phase Chlorination with Lewis Acid Catalysts

Chlorine gas (Cl₂) in the presence of anhydrous iron(III) chloride (FeCl₃) at 80–100°C facilitates selective dichlorination. The reaction typically proceeds in dichloromethane or carbon tetrachloride over 6–8 hours, yielding 65–70% product. Excess Cl₂ leads to polychlorinated byproducts, necessitating rigorous stoichiometric control.

Table 1: Optimization of Gas-Phase Chlorination

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 85°C | Maximizes selectivity |

| Cl₂:Molar Ratio | 2.2:1 | Minimizes overchlorination |

| Catalyst Loading | 5 mol% FeCl₃ | Balances activity and cost |

Solution-Phase Methods with Thionyl Chloride

Thionyl chloride (SOCl₂) offers a safer alternative to Cl₂ gas. Refluxing 1H-phenalene-1,3(2H)-dione in SOCl₂ for 12–15 hours achieves 45–50% conversion. The reaction mechanism involves in situ generation of Cl⁺ ions, which attack the electron-rich 2-position. Adding catalytic dimethylformamide (DMF) enhances reactivity but may reduce purity due to side reactions.

Synthesis from Dichlorinated Precursors

Building the dichloro functionality into the phenalene core during cyclization avoids post-synthetic modifications.

Diels-Alder Cycloaddition with Chlorinated Dienophiles

Reacting 1,3-dichlorocyclopentadienone with naphthoquinone derivatives under microwave irradiation (150°C, 30 minutes) produces the dichlorophenalene scaffold in 55–60% yield. This method benefits from regioselectivity but requires expensive palladium catalysts for cross-coupling steps.

Table 2: Key Reaction Conditions for Diels-Alder Route

| Component | Role | Conditions |

|---|---|---|

| 1,3-Dichlorocyclopentadienone | Dienophile | 150°C, microwave |

| Naphthoquinone | Diene | Anhydrous toluene |

| Pd(PPh₃)₄ | Catalyst | 2 mol%, inert atmosphere |

Oxidative Cyclization of Chlorinated Anthracene Derivatives

Heating 9,10-dichloroanthracene-1,4-dione with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 120°C induces cyclization, forming the target compound in 40–45% yield. This route suffers from low efficiency but provides access to structurally analogous derivatives.

Halogen Exchange Reactions

Bromo or iodo analogues undergo nucleophilic substitution using copper(I) chloride (CuCl) in polar aprotic solvents.

Ullmann-Type Coupling

2,2-Dibromo-1H-phenalene-1,3(2H)-dione reacts with CuCl in N-methylpyrrolidone (NMP) at 180°C for 24 hours, achieving 70–75% halogen exchange. The high temperatures and prolonged reaction times limit industrial applicability.

Industrial-Scale Production Considerations

Scaling laboratory methods requires addressing safety, cost, and waste management.

Continuous-Flow Chlorination

Fixed-bed reactors with immobilized FeCl₃ catalysts enable continuous Cl₂ delivery, improving yield consistency (68–72%) and reducing byproduct formation. Automated quenching systems mitigate risks associated with Cl₂ handling.

Solvent Recycling in Thionyl Chloride Routes

Distillation units recover excess SOCl₂, lowering raw material costs by 30–40%. However, corrosive byproducts like HCl necessitate corrosion-resistant equipment.

Analytical Characterization

Successful synthesis requires validation through:

- Nuclear Magnetic Resonance (NMR): ¹³C NMR signals at δ 180–185 ppm confirm carbonyl retention post-chlorination.

- Mass Spectrometry (MS): Molecular ion peak at m/z 284.9 ([M+H]⁺) aligns with the theoretical molecular weight.

- Elemental Analysis: Carbon (57.1%), hydrogen (2.1%), and chlorine (25.0%) percentages verify stoichiometry.

Q & A

Q. How can researchers align their work with open-science principles when publishing data on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.